molecular formula C20H23N5O B2867882 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1902942-75-9

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2867882
CAS No.: 1902942-75-9
M. Wt: 349.438
InChI Key: NZRGQLLFIJKYLE-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the pyrazole and piperidine moieties. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of functional groups to more oxidized states.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide structure.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-imidazol-1-yl)benzamide
  • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-triazol-1-yl)benzamide

Uniqueness

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-14-19(23-22-15)25-12-8-17(9-13-25)21-20(26)16-4-6-18(7-5-16)24-10-2-3-11-24/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRGQLLFIJKYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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